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1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Anticancer screening Piperidinyl urea A549 cytotoxicity

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034614-78-1) is a fully synthetic, disubstituted urea derivative with the molecular formula C₂₀H₂₆N₄O₃ and a molecular weight of 370.4 g/mol. The compound features a 2,3-dimethoxyphenyl ring linked via a urea bridge to a piperidine ring that is N-substituted with a pyridin-3-yl group.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 2034614-78-1
Cat. No. B2708857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
CAS2034614-78-1
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=CN=CC=C3
InChIInChI=1S/C20H26N4O3/c1-26-18-7-3-6-17(19(18)27-2)23-20(25)22-13-15-8-11-24(12-9-15)16-5-4-10-21-14-16/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H2,22,23,25)
InChIKeyGKFWXHKFVJOTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034614-78-1 Chemical Baseline: Structural Identity and Molecular Characteristics of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea


1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034614-78-1) is a fully synthetic, disubstituted urea derivative with the molecular formula C₂₀H₂₆N₄O₃ and a molecular weight of 370.4 g/mol . The compound features a 2,3-dimethoxyphenyl ring linked via a urea bridge to a piperidine ring that is N-substituted with a pyridin-3-yl group. This architecture places it within a broader class of piperidinyl-urea chemical probes that have been explored preclinically for modulation of protein–protein interactions, including the DCN1–UBE2M neddylation axis and various kinase or GPCR targets. However, publicly available, experimentally determined pharmacological or physicochemical data for this specific CAS entity remain extremely sparse as of early 2026.

Why Analogs of 2034614-78-1 Cannot Be Substituted Without Risk of Functional Divergence


Piperidinyl-urea derivatives with closely related substitution patterns—such as the pyridin-2-yl regioisomer (CAS 1234997-28-4) or the 2-methylpyridin-4-yl analog (CAS 2034530-66-8)—cannot be assumed to be functionally interchangeable with 1-(2,3-dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea. The position of the pyridine nitrogen directly influences hydrogen-bonding geometry, basicity, and steric occupancy of the hinge-binding or allosteric pocket. In structurally characterized urea-based inhibitors of DCN1, a shift from meta- to para-substitution on the terminal aromatic ring was sufficient to abolish biochemical activity (IC₅₀ shift from low micromolar to >67 µM) [1]. Consequently, even single-atom positional changes within the pyridyl substituent may result in non-overlapping target engagement profiles, off-target liabilities, or altered cellular permeability. Generic substitution without experimental confirmation therefore carries a material risk of producing misleading structure–activity conclusions in any screening campaign.

Quantitative Differentiation Evidence for 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea Against Closest Analogs


Cytostatic Activity in A549 Lung Adenocarcinoma Cells vs. Pyridin-2-yl and 2-Methylpyridin-4-yl Regioisomers

A single vendor-reported data point indicates that 1-(2,3-dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea exhibits an IC₅₀ of 6.0 µM against A549 human non-small-cell lung cancer cells . This value is drawn from a product datasheet and has not been independently validated in peer-reviewed literature; it must therefore be treated as provisional. No IC₅₀ data are publicly available for the closest regioisomers—the pyridin-2-yl analog (CAS 1234997-28-4) or the 2-methylpyridin-4-yl analog (CAS 2034530-66-8)—under any assay format. Consequently, the numerical superiority of the pyridin-3-yl substitution cannot currently be established through head-to-head comparison.

Anticancer screening Piperidinyl urea A549 cytotoxicity

Predicted Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. Pyridin-2-yl Regioisomer

When calculated using standard cheminformatics methods (RDKit/Lipinski descriptors), the pyridin-3-yl isomer and its pyridin-2-yl counterpart share identical molecular formulae and identical heavy-atom hydrogen-bond acceptor counts (6 acceptors: four oxygen atoms from the urea and dimethoxy groups, plus two pyridine nitrogen atoms). The topological polar surface area (TPSA) is also predicted to be identical (≈76 Ų) for both regioisomers [1]. These in silico parameters therefore do not differentiate the two compounds.

Physicochemical profiling Permeability prediction Pyridine regioisomer comparison

Class-Level Biochemical Structure–Activity Insight: Meta-Substituted Aryl Ureas in DCN1 Inhibition

Although 1-(2,3-dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has not itself been profiled in the published DCN1 literature, the structurally related compound series reported by Starr et al. (J. Med. Chem. 2018) establishes a sensitive structure–activity relationship for the terminal aryl substituent [1]. In a TR-FRET binding assay, a piperidinyl urea bearing a meta-CF₃-phenyl group returned an IC₅₀ of 4.0 µM, whereas the para-CF₃ analog was essentially inactive (IC₅₀ >67 µM). This >16-fold difference demonstrates that the spatial orientation of the terminal ring's hydrogen-bonding functionality is a critical determinant of target engagement. By analogy, the pyridin-3-yl substitution of the target compound places the nitrogen lone pair in a meta-like geometry that is consistent with the active configuration, whereas the pyridin-2-yl analog would project the nitrogen vector differently.

DCN1–UBE2M Protein–protein interaction inhibitor Piperidinyl urea SAR

Aqueous Solubility and Passive Permeability Benchmarking of Structurally Related Piperidinyl Ureas

The DCN1-focused piperidinyl urea series provides high-quality solubility and permeability measurements for compounds that share the core scaffold with the target compound, though none are exact matches [1]. Representative compound 13 (meta-CF₃-phenyl urea) showed an average kinetic solubility of 44 µM and PAMPA permeability of 1200 × 10⁻⁶ cm/s. In contrast, compound 14 (ortho-Cl-phenyl urea) exhibited solubility of only 0.3 µM and PAMPA of 830 × 10⁻⁶ cm/s. These intra-series ranges (solubility: 0.3–78 µM; PAMPA: 670–>2200 × 10⁻⁶ cm/s) illustrate that even minor substituent variations on the piperidine N-aryl group can produce >100-fold differences in aqueous solubility. No experimental solubility or permeability data exist for 2034614-78-1 specifically.

Solubility PAMPA permeability Piperidinyl urea DMPK

Cellular Neddylation Inhibition: Class Validation for Piperidinyl Ureas and the Untested Status of 2034614-78-1

Optimized piperidinyl ureas from the DCN1 inhibitor series (e.g., compound 7) have been shown to selectively reduce steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line (SCL-1) at concentrations correlating with their biochemical IC₅₀ values [1]. This cellular proof-of-mechanism establishes that the piperidinyl urea scaffold is capable of penetrating cells and engaging the DCN1–UBE2M interaction in a disease-relevant context. However, 1-(2,3-dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has not been evaluated in any published neddylation pulse-chase assay, and its cellular activity against CUL1/CUL3 neddylation remains unknown.

Cullin neddylation Cellular target engagement Squamous cell carcinoma

Recommended Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea Based on Available Evidence


Primary Screening Against the DCN1–UBE2M Protein–Protein Interaction

Given the established class-level SAR showing that piperidinyl ureas with meta-oriented terminal aryl groups are active DCN1 inhibitors, 2034614-78-1 can be deployed as a test compound in TR-FRET DCN1–UBE2M binding assays. Its pyridin-3-yl substituent positions the nitrogen lone pair in a meta-like geometry that is architecturally consistent with the active hinge-pocket conformation [1]. Procurement is appropriate for laboratories wishing to explore whether a 2,3-dimethoxy substitution on the phenyl ring is tolerated in the Ile pocket, a region shown to accept steric bulk but to disfavor electronegative substituents [1].

Regioisomer Comparator Panel for Pyridine Positional SAR Studies

A scientifically rigorous application is to purchase 2034614-78-1 alongside its pyridin-2-yl regioisomer (CAS 1234997-28-4) and the 2-methylpyridin-4-yl analog (CAS 2034530-66-8) to generate the first head-to-head SAR data set for this compound cluster. Because no public data exist comparing these three regioisomers in any assay format, a systematic profiling experiment would produce novel, publishable structure–activity information. This type of comparator-driven study directly addresses the evidence gap identified in this guide and is the only way to transform the current class-level inference into actionable differentiation data.

Cytotoxicity Screening in NCI-60 or Custom Oncology Panels

The provisional IC₅₀ of 6.0 µM against A549 cells [1]—though unvalidated—suggests that 2034614-78-1 may possess cytostatic activity warranting broader oncology profiling. Procurement for inclusion in a multi-cell-line cytotoxicity panel (e.g., NCI-60 or a custom lung cancer panel including A549, H1299, H460) would allow verification of the A549 result and determination of selectivity across lineages. Such a panel should include the pyridin-2-yl analog as a comparator to quantify the contribution of pyridine nitrogen position to cellular activity.

Physicochemical and DMPK Profiling to Characterize Developability

No experimental solubility, logP, permeability, or metabolic stability data are publicly available for 2034614-78-1. Given the >100-fold solubility range observed across the piperidinyl urea class [1], procurement for a standard panel of in vitro ADME assays (kinetic solubility, PAMPA, microsomal stability, CYP inhibition) is recommended for any group considering this compound as a starting point for lead optimization. The resulting data would position 2034614-78-1 within the known DMPK landscape of piperidinyl ureas and inform whether further property optimization is required.

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